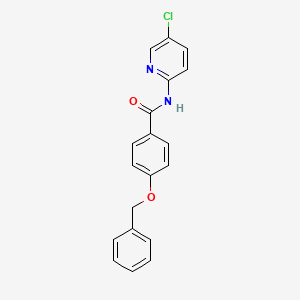
4-(benzyloxy)-N-(5-chloro-2-pyridinyl)benzamide
Übersicht
Beschreibung
4-(benzyloxy)-N-(5-chloro-2-pyridinyl)benzamide is a chemical compound with potential applications in the field of scientific research. This compound is a benzamide derivative and has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-tumor effects. In
Wirkmechanismus
The mechanism of action of 4-(benzyloxy)-N-(5-chloro-2-pyridinyl)benzamide is not fully understood. However, studies have suggested that the compound may exert its biological effects by inhibiting various signaling pathways, including the NF-κB and MAPK pathways. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, possibly through the upregulation of p53 and downregulation of Bcl-2.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(benzyloxy)-N-(5-chloro-2-pyridinyl)benzamide are diverse and include anti-inflammatory, anti-cancer, and anti-tumor effects. In addition, the compound has been shown to inhibit the growth of human hepatocellular carcinoma cells and induce cell cycle arrest and apoptosis in human breast cancer cells. The compound has also been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(benzyloxy)-N-(5-chloro-2-pyridinyl)benzamide in lab experiments include its potential as an anti-inflammatory, anti-cancer, and anti-tumor agent. The compound has also been shown to inhibit the growth of human hepatocellular carcinoma cells and induce cell cycle arrest and apoptosis in human breast cancer cells. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-(benzyloxy)-N-(5-chloro-2-pyridinyl)benzamide. One direction is to further investigate its potential as an anti-inflammatory, anti-cancer, and anti-tumor agent. Another direction is to study its mechanism of action in more detail, including its effects on various signaling pathways and its potential interactions with other compounds. Additionally, future studies could explore the potential of the compound as a therapeutic agent for various diseases and conditions.
Synthesemethoden
The synthesis method of 4-(benzyloxy)-N-(5-chloro-2-pyridinyl)benzamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with benzylamine to form 5-chloro-2-pyridinylbenzylamine. This intermediate is then reacted with 4-(chlorocarbonyl)phenyl isocyanate to form the final product, 4-(benzyloxy)-N-(5-chloro-2-pyridinyl)benzamide. The synthesis method has been reported in the literature and can be carried out using standard laboratory equipment and techniques.
Wissenschaftliche Forschungsanwendungen
The scientific research applications of 4-(benzyloxy)-N-(5-chloro-2-pyridinyl)benzamide are diverse and include anti-inflammatory, anti-cancer, and anti-tumor effects. In one study, the compound was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent. In another study, the compound was found to induce cell cycle arrest and apoptosis in human breast cancer cells, suggesting its potential as an anti-cancer agent. The compound has also been shown to inhibit the growth of human hepatocellular carcinoma cells in vitro, indicating its potential as an anti-tumor agent.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-phenylmethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c20-16-8-11-18(21-12-16)22-19(23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOFRIMRSVDNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223475 | |
| Record name | N-(5-Chloro-2-pyridinyl)-4-(phenylmethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
425605-48-7 | |
| Record name | N-(5-Chloro-2-pyridinyl)-4-(phenylmethoxy)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=425605-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Chloro-2-pyridinyl)-4-(phenylmethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methylphenyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5757642.png)
![1,7,7-trimethyl-3-(methylthio)-1,6,7,9-tetrahydro-5H-pyrano[4',3':4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B5757646.png)
![1-bromo-4-[(4-nitrobenzyl)thio]benzene](/img/structure/B5757657.png)
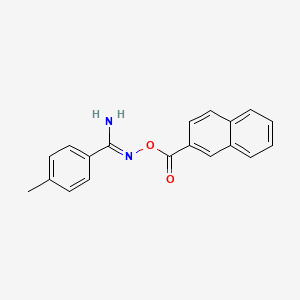
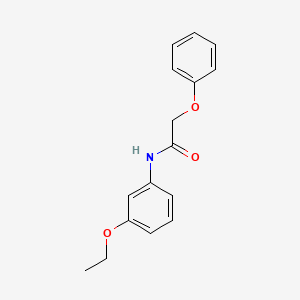
![4-{[(2-nitrophenyl)thio]amino}cyclohexanecarboxylic acid](/img/structure/B5757677.png)
![1-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B5757684.png)
![N-phenyl-N'-[2-(phenylethynyl)phenyl]urea](/img/structure/B5757701.png)
![1-{[(5-chloro-8-quinolinyl)imino]methyl}-2-naphthol](/img/structure/B5757714.png)
![N-(2-methoxybenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5757733.png)
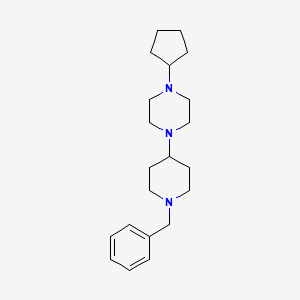
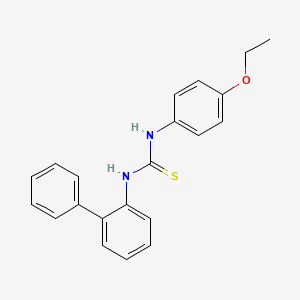
![4-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5757753.png)
![isobutyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B5757756.png)